molecular formula C16H16N2O4 B6417311 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide CAS No. 663929-94-0

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Cat. No. B6417311
CAS RN: 663929-94-0
M. Wt: 300.31 g/mol
InChI Key: WXKAZKGPFWNRDV-UHFFFAOYSA-N
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Description

“1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” is a chemical compound that has been mentioned in the context of various studies . It is related to a class of compounds known as coumarins, which are known for their diverse biological and physicochemical properties .


Synthesis Analysis

The synthesis of similar compounds has been described in several studies. For instance, a study reported the synthesis of novel sulfonamide hybrids including coumarin and isoxazole group starting from coumarin-3-carboxylic acid . Another study reported the synthesis of new 3-substituted coumarin derivatives . The exact synthesis process for “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” might vary depending on the specific requirements of the study.


Molecular Structure Analysis

The molecular structure of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques such as FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques . These techniques can provide detailed information about the compound’s structure and its functional groups.


Chemical Reactions Analysis

The chemical reactions involving “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be complex and may depend on the specific conditions of the reaction. For instance, a study reported the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques. For instance, its melting point can be determined . More detailed information about its physical and chemical properties can be found in specific databases .

Scientific Research Applications

Potential Pancreatic Lipase Inhibitors

A series of coumarin-3-carboxamide analogues, which include “1-(2-oxo-2H-chromene-3-carboxamide)piperidine-4-carboxamide”, has been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL). This enzyme plays a crucial role in the digestion of dietary fats. Inhibition of PL is a promising strategy for the treatment of obesity .

Anti-oxidant Activity

Coumarin-3-carboxamide analogues have also been synthesized and evaluated for their antioxidant potential. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Drug Discovery

The unique structural properties and functional groups of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” make it a versatile chemical compound with diverse applications in scientific research, including drug discovery.

Material Science

In addition to its applications in the field of medicinal chemistry, “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” is also used in material science due to its unique structural properties.

Future Directions

The future directions for research on “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can depend on its specific biological activities and potential applications. For instance, if it shows promising antibacterial or antitumor activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action in more detail .

properties

IUPAC Name

1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKAZKGPFWNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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